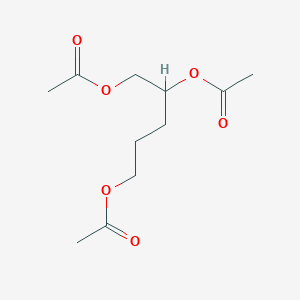

4,5-Diacetyloxypentyl acetate

Description

Contextualization of 4,5-Diacetyloxypentyl Acetate (B1210297) as a Diacetylated Ester

From a structural standpoint, 4,5-Diacetyloxypentyl acetate is classified as a diacetylated ester. This means that two of the hydroxyl groups of a parent polyol (a compound with multiple alcohol functional groups) have been converted to acetate esters through a process called acetylation. The presence of multiple ester groups within a single molecule can impart unique physical and chemical properties, influencing its polarity, solubility, and reactivity. The study of such molecules is crucial for understanding how functional group modification can tailor the characteristics of organic compounds.

Significance of Ester Compounds in Contemporary Organic Synthesis and Biological Systems

Esters are a fundamentally important class of organic compounds, playing pivotal roles in both industrial applications and the natural world. sigmaaldrich.com In organic synthesis, esters are versatile intermediates, serving as building blocks for more complex molecules. molbase.com They are key components in the production of polymers, such as polyesters used in clothing and packaging, as well as in the manufacturing of solvents and plasticizers. bldpharm.com

In biological systems, esters are equally significant. Current time information in Bangalore, IN. Fats and oils, which are crucial for energy storage in animals, are triesters of glycerol (B35011). bldpharm.com Phosphoesters form the backbone of DNA and RNA, the very blueprints of life. bldpharm.com Furthermore, many esters are responsible for the natural fragrances and flavors of fruits and flowers, making them vital to the food and perfume industries. molbase.combldpharm.com The pleasant aromas of many esters are due to their volatility, which allows their scent molecules to be easily detected. bldpharm.com

Overview of Research Trajectories for Complex Acetylated Derivatives

Research into complex acetylated derivatives often focuses on modifying existing molecules to enhance or alter their biological activity. bldpharm.com Acetylation, the process of introducing an acetyl functional group, can change a molecule's ability to cross cell membranes and can influence its metabolic stability. bldpharm.com

Studies on acetylated derivatives of compounds like ciprofloxacin (B1669076) have shown that such modifications can lead to enhanced antimicrobial properties. bldpharm.com In some cases, the acetylated form of a compound exhibits greater activity than the parent drug. bldpharm.com Research in this area also explores the creation of metal complexes with acetylated derivatives, which can result in compounds with unique geometries and potentially novel therapeutic applications. bldpharm.com Furthermore, the study of acetylated derivatives of natural products, such as coumarins, is an active area of investigation for developing new catalytic and biological agents. These research trends suggest that while specific studies on this compound are not widely published, the broader field of complex acetylated esters holds significant promise for the discovery of new materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diacetyloxypentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-8(12)15-6-4-5-11(17-10(3)14)7-16-9(2)13/h11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZLKIOVYHEWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282790 | |

| Record name | 4,5-diacetyloxypentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-86-0 | |

| Record name | NSC27994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-diacetyloxypentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Diacetyloxypentyl Acetate

Chemical Esterification Routes

Direct esterification, often referred to as Fischer-Speier esterification, is a classical method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of 4,5-Diacetyloxypentyl acetate (B1210297), the precursor would be a 1,2,5-pentanetriol (B82931) or a related structure, which would be reacted with acetic acid.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants (typically the more volatile one) or to remove the water formed during the reaction, for instance, by azeotropic distillation. The direct condensation of carboxylic acids with alcohols can be achieved efficiently under various conditions. For example, the esterification of long-chain acids and alcohols has been demonstrated to proceed effectively under solvent-free conditions. savemyexams.com In a related context, the acetylation of diols with acetic acid has been explored, though chemoselectivity between primary and secondary alcohols can be challenging. researchgate.net For a triol precursor to 4,5-Diacetyloxypentyl acetate, achieving complete acetylation of all three hydroxyl groups would likely require forcing conditions, such as elevated temperatures and prolonged reaction times, along with efficient water removal.

Table 1: Illustrative Conditions for Direct Esterification of Diols with Acetic Acid This table presents generalized conditions based on the esterification of similar diols, as specific data for 4,5-dihydroxypentyl acetate is not readily available.

| Diol Substrate | Catalyst | Reaction Conditions | Observations | Reference |

|---|---|---|---|---|

| 1,3-Butanediol | Tetrabutylammonium tribromide (TBATB) | Reflux, solvent-free | Poor chemoselectivity, mixture of mono- and di-acetylated products. | researchgate.net |

| Thioglycoside diols | None (Acetic Acid as reactant and catalyst) | 80% aqueous AcOH, 80°C | Regioselective acetylation of the primary hydroxyl group. | rsc.org |

To overcome the equilibrium limitations of direct esterification, more reactive acylating agents such as acetic anhydride (B1165640) and acetyl chloride are frequently employed. These reagents react with alcohols in what is typically an exothermic and irreversible manner to produce the corresponding esters.

Acetic Anhydride: The reaction of an alcohol with acetic anhydride yields the acetate ester and acetic acid as a byproduct. This method is generally more efficient than using acetic acid directly. For the synthesis of 1,5-pentanediol (B104693) diacetate, a related compound, heating 1,5-pentanediol with an excess of acetic anhydride under reflux for a couple of hours has been shown to give high yields. orgsyn.org The acetylation of primary aliphatic diols with acetic anhydride often leads to complete diacetylation. arkat-usa.org This suggests that a pentanetriol (B14693764) precursor would likely be fully acetylated to this compound under similar conditions.

Acetyl Chloride: Acetyl chloride is an even more reactive acylating agent than acetic anhydride. wikipedia.org It reacts vigorously with alcohols to form esters and hydrogen chloride (HCl) gas. wikipedia.org Due to the release of corrosive HCl, these reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid. wikipedia.org The high reactivity of acetyl chloride makes it a suitable candidate for the exhaustive acetylation of polyols to ensure all hydroxyl groups are converted to their corresponding esters.

Table 2: Comparison of Acylating Agents for Ester Synthesis

| Acylating Agent | General Reactivity | Byproduct | Typical Conditions | Reference |

|---|---|---|---|---|

| Acetic Acid | Moderate (Equilibrium) | Water | Acid catalyst, heat, water removal | researchgate.net |

| Acetic Anhydride | High | Acetic Acid | Often requires a catalyst or heat | orgsyn.org |

| Acetyl Chloride | Very High | Hydrogen Chloride | Often requires a base to neutralize HCl | wikipedia.org |

Catalysts are frequently employed to accelerate the rate of esterification and improve reaction conditions, often allowing for lower temperatures and shorter reaction times. Various types of catalysts, including Brønsted acids, Lewis acids, and metal-based catalysts, are effective for the synthesis of acetylated esters.

Brønsted acids are proton donors and are the classical catalysts for Fischer esterification. Concentrated sulfuric acid, p-toluenesulfonic acid (PTSA), and hydrochloric acid are commonly used. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. Tunable Brønsted acidic ionic liquids have also been shown to be effective catalysts for O-acetylation. mdpi.com While effective, the use of strong, corrosive acids can sometimes lead to side reactions such as dehydration and may require neutralization during workup. For instance, the dihydroxylation of olefins in aqueous acetic acid can be catalyzed by Brønsted acids, indicating their utility in reactions involving diols and acetic acid. researchgate.net

Lewis acids, which are electron-pair acceptors, are also highly effective catalysts for acylation reactions. They function by activating the acylating agent. For example, when using acetic anhydride, the Lewis acid can coordinate to one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon. A wide range of Lewis acids have been shown to catalyze the acetylation of alcohols, including metal triflates like copper(II) triflate (Cu(OTf)₂), scandium(III) triflate (Sc(OTf)₃), and ytterbium(III) triflate (Yb(OTf)₃), as well as metal halides like zinc chloride (ZnCl₂) and tin(II) chloride (SnCl₂). sci-hub.ru Copper(II) triflate, in particular, has been found to be a very efficient catalyst for the acylation of alcohols with acetic anhydride under mild conditions. sci-hub.ru The synthesis of 1,5-diacetoxypentane (B1583380) has been achieved with high yield using a polystyrene-supported gallium trichloride (B1173362) catalyst. chemicalbook.com

Table 3: Examples of Lewis Acid Catalysts in Acetylation Reactions This table presents data for the acetylation of various alcohols as specific examples for this compound are not available.

| Catalyst | Substrate | Acylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ (2.5 mol%) | 1-Phenylethanol | Acetic Anhydride | CH₂Cl₂, rt, 1h | >92% | sci-hub.ru |

| Sn(OTf)₂ | 1-Phenylethanol | Acetic Anhydride | CH₂Cl₂, rt | Effective | sci-hub.ru |

| PS/GaCl₃ (0.1 mmol) | 1,5-Pentanediol | Acetic Anhydride | CH₂Cl₂, 20°C, 0.75h | 92% | chemicalbook.com |

In addition to Lewis acidic metal salts, various other metal-based catalytic systems have been developed for acylation reactions. These can involve transition metal complexes that activate the alcohol or the acylating agent through different mechanisms. For example, ruthenium, palladium, and copper complexes have been used in the selective functionalization of diols. rsc.org While often explored for achieving regioselectivity in polyols, these catalysts can also be employed for exhaustive acetylation. Metal-catalyzed processes can offer advantages in terms of mild reaction conditions and high chemoselectivity, avoiding the use of strong acids or bases. For instance, the deoxygenation of diols to alcohols can be achieved using metal catalysts, highlighting their versatility in transformations involving polyols. researchgate.net

Catalyst-Mediated Synthesis of Acetylated Esters

Solid-Supported Catalysts

The use of solid-supported catalysts in the acylation of polyols offers several advantages, including ease of separation, potential for catalyst recycling, and often, enhanced stability. A variety of solid acid catalysts have been explored for acetylation reactions, demonstrating the versatility of this approach.

For the acetylation of polyols like glycerol (B35011), which shares structural similarities with the precursor to this compound, a range of solid acid catalysts have been investigated. These include ion-exchange resins, zeolites, sulfated zirconia, and supported heteropolyacids. researchgate.netuni-rostock.de For instance, catalysts like Amberlyst-15, K-10 montmorillonite, and niobic acid have shown high activity in the acetylation of glycerol. researchgate.net The catalytic activity is often correlated with the catalyst's acidity, particularly the presence of Brønsted acid sites. uni-rostock.de

Some notable solid-supported catalysts used in acylation reactions include:

Iodine (I2) mdpi.comresearchgate.net

Montmorillonite K-10 mdpi.comresearchgate.net

Iron(III) chloride (FeCl3) mdpi.comresearchgate.net

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) mdpi.comresearchgate.net

Perchloric acid-silica (HClO4-SiO2) mdpi.comresearchgate.net

Metal triflates such as those of copper, bismuth, and scandium mdpi.comresearchgate.net

A novel and highly efficient method for the acylation of alcohols and polyols utilizes tetrakis(acetonitrile)copper(I) triflate. mdpi.com This catalyst is effective at low loading and mediates the reaction at room temperature, accommodating a wide range of alcohol substrates. mdpi.com

Table 1: Comparison of Solid-Supported Catalysts in Acylation Reactions

| Catalyst | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Amberlyst-15 | Polyols (e.g., glycerol) | High activity, strong Brønsted acidity. uni-rostock.de | researchgate.netuni-rostock.de |

| Montmorillonite K-10 | Polyols | Effective solid acid catalyst. researchgate.net | researchgate.net |

| Tetrakis(acetonitrile)copper(I) triflate | Alcohols and Polyols | Mild reaction conditions, low catalyst loading, high efficiency. mdpi.com | mdpi.com |

| Supported Heteropolyacids | Polyols (e.g., glycerol) | Good catalytic performance, dependent on Keggin structure stabilization. uni-rostock.de | researchgate.netuni-rostock.de |

Multi-Step Synthetic Strategies for Polyacetoxy Esters

The synthesis of complex molecules like polyacetoxy esters often necessitates multi-step reaction sequences. libretexts.org This approach allows for the sequential introduction of functional groups and the management of stereochemistry, which is crucial for producing a specific isomer. libretexts.orgyoutube.com

A multi-step synthesis can be designed by working backward from the target molecule in a process called retrosynthesis. libretexts.org For instance, the synthesis of a triacetate like this compound would likely start from a corresponding triol, pentane-1,2,5-triol. The challenge in such a synthesis is to selectively acetylate the hydroxyl groups. This can often be achieved by using protecting groups to temporarily block certain reactive sites while another part of the molecule is modified. youtube.com

An example of a multi-step synthesis for a related polyol derivative involves the enzymatic desymmetrization of a prochiral 1,3,5-pentanetriol (B42939) derivative, highlighting the integration of biocatalytic steps in a longer synthetic sequence. scispace.com Direct conversion of epoxides to β-acetoxy esters using a nanocatalyst represents another efficient multi-step process that avoids the isolation of intermediates. researchgate.net

Biocatalytic Synthesis of Acetylated Esters

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. acs.orgmdpi.com Enzymes, particularly lipases, have been extensively used for the synthesis of esters, including those with complex structures. acs.orgnih.gov

Enzymatic Esterification with Lipases

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and aminolysis reactions in non-aqueous media. acs.orgnih.gov Their ability to function in organic solvents makes them highly suitable for the synthesis of esters from alcohols and acids or through transesterification with another ester. nih.govresearchgate.net The use of enol esters like vinyl acetate or isopropenyl acetate as acyl donors can make the reaction nearly irreversible, driving the equilibrium towards product formation. nih.gov

Lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym 435), Burkholderia cepacia, and Pseudomonas fluorescens, are commonly employed in biocatalytic synthesis. nih.govcore.ac.uk The choice of lipase (B570770) is critical as it can significantly influence the reaction's selectivity and efficiency. core.ac.ukcsic.es

Regioselectivity and Enantioselectivity in Biocatalytic Routes

One of the most significant advantages of using enzymes in synthesis is their inherent selectivity. researchgate.net Lipases can exhibit remarkable regioselectivity, discriminating between different hydroxyl groups in a polyol, and enantioselectivity, selectively reacting with one enantiomer in a racemic mixture. nih.govcsic.es

For example, in the acylation of polyols, lipases can selectively acylate primary hydroxyl groups over secondary ones. google.com This has been demonstrated in the regioselective acetylation of diols and polyols, where the enzyme's active site accommodates the substrate in a specific orientation, leading to the acylation of a particular hydroxyl group. core.ac.uknih.gov In the case of prochiral diols, lipases can catalyze enantioselective acetylation to produce enantiomerically enriched monoacetates. nih.gov This is often achieved through a kinetic resolution process where one enantiomer of the substrate reacts faster than the other. researchgate.net

The regioselectivity of a lipase-catalyzed reaction can be influenced by the structure of the substrate, the nature of the acyl donor, and the reaction medium. researchgate.netuni-graz.at For instance, the acylation of d-ribono-1,4-lactone (B13872) with Candida antarctica lipase B (CAL-B) was highly regioselective, yielding the 5-acyl derivative as the sole product. core.ac.uk

Table 2: Examples of Regio- and Enantioselective Lipase-Catalyzed Acylations

| Substrate | Lipase | Selectivity | Product | Reference |

|---|---|---|---|---|

| Prochiral diol | Burkholderia cepacia lipase, Mucor miehei lipase | Enantioselective | (S)-configured monoacetate | nih.gov |

| d-ribono-1,4-lactone | Candida antarctica lipase B (CAL-B) | Regioselective | 5-acyl-d-ribono-1,4-lactone | core.ac.uk |

| Resveratrol | Lipase from Alcaligenes sp. (lipase QLG) | Regioselective | 3-O-acetylresveratrol | csic.es |

| meso-1,2,4,5-pentanetetraol | Lipase AP (Aspergillus niger) | Regioselective | Esterification at primary hydroxyl groups | google.com |

Optimization of Reaction Conditions for Enzymatic Synthesis

To maximize the yield and efficiency of enzymatic ester synthesis, it is crucial to optimize various reaction parameters. frontiersin.orgscispace.com These parameters include temperature, enzyme concentration, substrate molar ratio, and the choice of solvent.

Response surface methodology (RSM) is a statistical tool often employed to study the combined effects of multiple variables and identify the optimal reaction conditions. frontiersin.orgnih.gov For instance, in the synthesis of arbutin (B1665170) aromatic esters, RSM was used to determine the optimal temperature, enzyme amount, and substrate molar ratio, leading to a high substrate conversion of 93%. frontiersin.org Similarly, for the synthesis of eugenyl acetate, statistical design helped identify the optimal temperature, enzyme load, and molar ratio of reactants, achieving a conversion of 91.80%. scispace.com

The choice of solvent can also significantly impact the enzyme's activity and selectivity. mdpi.com In some cases, a solvent-free system can be advantageous, leading to higher product concentrations and avoiding the use of organic solvents. osti.gov

Chemoenzymatic Pathways for Complex Ester Structures

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and sustainable routes to complex molecules. mdpi.comresearchgate.net This approach leverages the versatility of chemical reactions with the high selectivity of biocatalysts. nih.gov

The design of a chemoenzymatic pathway involves strategically planning a sequence of chemical and enzymatic steps. researchgate.net For example, a chemical reaction might be used to create a precursor molecule that is then selectively modified by an enzyme in a subsequent step. beilstein-journals.org This can be particularly useful for the synthesis of complex natural products and their analogues. nih.gov

An example of a chemoenzymatic process is the three-step synthesis of epoxidized monoalkyl esters from used cooking oil, which involves enzymatic hydrolysis, esterification, and a final chemical epoxidation step. mdpi.com Such integrated approaches are becoming increasingly important for the development of green and efficient manufacturing processes in the chemical and pharmaceutical industries. mdpi.com

Novel and Green Synthetic Approaches for this compound Analogues

In the pursuit of more sustainable and efficient chemical manufacturing, novel synthetic methodologies are being explored for the production of esters, including analogues of this compound. These advanced techniques, such as microwave-assisted and ultrasonic-assisted synthesis, as well as solvent-free reaction systems, offer significant advantages over traditional methods by often reducing reaction times, increasing yields, and minimizing waste. This section delves into these green synthetic approaches, providing insights into their application for the synthesis of structurally related acetate and polyol esters.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, utilizing microwave irradiation to rapidly heat reactants. nih.govmdpi.com This technique can dramatically shorten reaction times from hours to minutes and often leads to higher product yields and purities. nih.govmdpi.com The application of microwave energy is particularly effective for esterification and transesterification reactions, which are central to the synthesis of acetate esters.

Research into the microwave-assisted esterification of glycerol with acetic acid to produce triacetin (B1683017), a triacetate structurally analogous to this compound, has demonstrated the potential of this technology. One study utilized a chemically activated natural zeolite as a catalyst under microwave irradiation, achieving a glycerol conversion of over 95%. bcrec.iddoaj.org The reaction was carried out in a small reaction flask, showcasing the efficiency of microwave heating for this transformation. bcrec.iddoaj.org While the selectivity for triacetin in this specific study required further optimization, it highlights a promising green pathway. bcrec.iddoaj.org

Another study focused on the microwave-assisted acetylation of various alcohols using Keggin-type heteropoly acids as catalysts. acs.org This solvent-free protocol demonstrated high efficiency, with reactions completing in less than five minutes. For instance, 1-butanol (B46404) and benzyl (B1604629) alcohol were acetylated to their corresponding acetates with 80% yields in under four minutes. acs.org These findings underscore the capability of microwave-assisted synthesis to rapidly and efficiently produce acetate esters, suggesting its applicability for the synthesis of more complex structures like this compound.

The etherification of glycerol, another reaction to produce valuable chemicals, has also been successfully conducted using microwave assistance with solid acid catalysts. nih.gov This further supports the versatility of microwave technology in modifying polyol structures.

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Glycerol, Acetic Acid | Activated Natural Zeolite | Microwave irradiation, 1:9 molar ratio, 3% catalyst | Monoacetin, Diacetin, Triacetin | >95% glycerol conversion | bcrec.iddoaj.org |

| 1-Butanol, Acetic Acid | H₅PW₁₀V₂O₄₀ | Microwave, solvent-free, <4 min | Butyl acetate | 80% | acs.org |

| Benzyl alcohol, Acetic Acid | H₅PW₁₀V₂O₄₀ | Microwave, solvent-free, <4 min | Benzyl acetate | 80% | acs.org |

| 1-Propanol, Acetic Acid | H₅PW₁₀V₂O₄₀ | Microwave, solvent-free, 8 min | Propyl acetate | 90% conversion | acs.org |

| Cyclohexanol, Acetic Acid | H₅PW₁₀V₂O₄₀ | Microwave, solvent-free, 8 min | Cyclohexyl acetate | 45% conversion | acs.org |

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce and enhance chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, as well as intense shear forces, which can overcome mass transfer limitations and accelerate reaction rates. hielscher.comunimi.it This technology has been successfully applied to the synthesis of various esters, demonstrating its potential as a green alternative for producing analogues of this compound.

The transesterification of triglycerides from vegetable oils to produce fatty acid methyl esters (biodiesel) is a well-studied example of ultrasonic-assisted ester synthesis. hielscher.comunimi.it Research has shown that ultrasonication can significantly improve reaction speed and yield while requiring less catalyst compared to conventional methods. hielscher.com One study on the transesterification of triglycerides with methanol (B129727) in the presence of a KOH catalyst identified the optimal conditions for FAME production, highlighting the efficiency of this method. nih.gov Another investigation employed an ultrasonic-assisted mixing device that converted the majority of triglycerides with methanol within just one minute of pulsed irradiation. unimi.it

Furthermore, the synthesis of polyol esters, which are structurally similar to this compound, has been effectively enhanced by ultrasound. hielscher.com The application of power ultrasound in the transesterification of vegetable oils for polyol production accelerates the catalytic reaction and improves the yield by overcoming mass transfer limitations. hielscher.com Studies on the ultrasound-assisted transesterification of lesquerella triglycerides using solid Lewis acid catalysts have achieved complete conversion to fatty acid methyl esters in 40 minutes at room temperature. tdl.orgnih.gov This demonstrates the capability of sonochemistry to facilitate esterification of complex, hydroxylated fatty acids, which is relevant to the synthesis of polyacetoxy compounds. tdl.orgnih.gov

The synthesis of sucrose (B13894) and inulin (B196767) esters with 10-undecylenic acid has also been achieved using ultrasound, showcasing the method's applicability to carbohydrate-based polyols. biointerfaceresearch.com

| Reactants | Catalyst/Conditions | Product | Outcome | Reference |

| Triglycerides, Methanol | KOH, Ultrasound | Fatty Acid Methyl Esters | Optimal conditions: 1.0 wt.% KOH, 1:6 molar ratio, 25 min irradiation | nih.gov |

| Canola Oil, Methanol | KOH, Ultrasonic-assisted mixing device | Fatty Acid Methyl Esters | ~90% conversion in 1 minute of pulsed irradiation | unimi.it |

| Lesquerella Triglycerides, Methanol | AlCl₃ (5 wt.%), Ultrasound (40 min) | Fatty Acid Methyl Esters | >99% conversion at room temperature | tdl.orgnih.gov |

| Sucrose, Methyl 10-undecylenate | Ultrasound, DMSO | Sucrose 10-undecylenate | Successful synthesis of a sugar ester | biointerfaceresearch.com |

| Inulin, Methyl 10-undecylenate | Ultrasound, DMSO | Inulin 10-undecylenate | Successful synthesis of a polysaccharide ester | biointerfaceresearch.com |

Solvent-Free Reaction Systems

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to eliminate the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. These reactions are typically conducted using neat reactants, sometimes with a catalyst, and can be facilitated by methods such as microwave irradiation or mechanical grinding. The acetylation of alcohols and phenols, a key reaction for producing compounds like this compound, has been extensively studied under solvent-free conditions.

An efficient and rapid solvent-free acetylation of various alcohols, phenols, and thiols has been developed using catalytic amounts of sodium acetate trihydrate at room temperature. scispace.com This method offers high yields in short reaction times with a very inexpensive and mild reagent. scispace.com For example, primary and secondary alcohols were effectively acetylated with excellent yields. tandfonline.com

In another approach, anhydrous nickel chloride was used as a highly efficient catalyst for the solvent-free acetylation of a wide range of substrates, including primary, secondary, and even hindered tertiary alcohols, with acetic anhydride. tandfonline.com The advantages of this method include the use of a low-cost catalyst, mild reaction conditions at room temperature, and excellent yields with no undesirable side products. tandfonline.com

The synthesis of flavor esters, such as citronellyl acetate and eugenyl acetate, has also been successfully achieved in solvent-free systems. The transesterification of citronellol (B86348) with vinyl acetate using a biocatalyst, Fermase, resulted in a 99.8% conversion in 2 hours under optimized solvent-free conditions. tandfonline.comtandfonline.com Similarly, the acetylation of eugenol (B1671780) with acetic anhydride using heterogeneous catalysts like molecular sieves or polymeric resins demonstrated high conversions in a solvent-free environment. researchgate.netlongdom.org These examples highlight the broad applicability and environmental benefits of solvent-free synthesis for the production of acetate esters.

| Reactants | Catalyst/Conditions | Product | Yield/Conversion | Reference |

| Alcohols/Phenols, Acetic Anhydride | Sodium Acetate Trihydrate (10 mol%), Room Temperature | Corresponding Acetates | High yields | scispace.com |

| Alcohols/Phenols, Acetic Anhydride | Anhydrous NiCl₂ (0.1 mol%), Room Temperature | Corresponding Acetates | Excellent yields | tandfonline.com |

| Citronellol, Vinyl Acetate | Fermase (biocatalyst), 60°C, 2h | Citronellyl Acetate | 99.8% conversion | tandfonline.comtandfonline.com |

| Eugenol, Acetic Anhydride | Amberlite XAD-16, 3 min | Eugenyl Acetate | 97.8% conversion | researchgate.netlongdom.org |

| β-Caryophyllene, Acetic Anhydride | BF₃·Et₂O | Acylated Products | 75% yield | nih.gov |

Reaction Mechanisms and Transformations of 4,5 Diacetyloxypentyl Acetate

Hydrolysis Pathways of Acetate (B1210297) Esters

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction for esters. byjus.comchemguide.co.uk For 4,5-Diacetyloxypentyl acetate, this involves the cleavage of one or more of its acetate groups to yield acetic acid and the corresponding alcohol. This process can be catalyzed by enzymes or influenced by the pH of the surrounding medium. chemguide.co.uk

The enzymatic hydrolysis of esters is a biologically significant process, often mediated by hydrolases such as esterases and lipases. nih.govthieme-connect.de These enzymes are widely distributed and play a role in various metabolic pathways. nih.gov

The catalytic mechanism for these enzymes typically involves a catalytic triad (B1167595) of amino acid residues, commonly serine, histidine, and aspartic or glutamic acid, located in the enzyme's active site. researchgate.net The hydrolysis of an ester bond by these enzymes proceeds through the following general steps researchgate.net:

Nucleophilic Attack: The serine hydroxyl group, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of the ester substrate, in this case, one of the acetate groups of this compound. This forms a tetrahedral intermediate. researchgate.netucalgary.ca

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the formation of an acyl-enzyme intermediate, where the acetyl group is covalently bonded to the serine residue, and the alcohol portion of the ester is released. researchgate.net

Water Attack: A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. researchgate.net

Release of Product and Enzyme Regeneration: This leads to the formation of another tetrahedral intermediate, which then collapses to release the carboxylic acid (acetic acid) and regenerate the free enzyme. researchgate.net

Esterases and lipases can be distinguished by their substrate specificity. Esterases typically hydrolyze water-soluble esters with short acyl chains, while lipases act on water-insoluble esters, such as long-chain triacylglycerols, at lipid-water interfaces. nih.govmdpi.com Given the structure of this compound, it is plausible that both types of enzymes could play a role in its hydrolysis. The efficiency of hydrolysis can be influenced by the lipophilicity of the substrate. mdpi.com For example, the enzymatic activity of some esterases diminishes as the lipophilicity of the substrate increases, whereas the activity of lipases may increase. mdpi.com

Table 1: Key Enzymes in Acetate Ester Hydrolysis and Their Characteristics

| Enzyme Class | Typical Substrates | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Carboxylesterases | Water-soluble short-chain esters | Act on solutions of substrates. nih.gov | nih.gov |

| Lipases | Water-insoluble long-chain triglycerides | Act at lipid-water interfaces (interfacial activation). nih.govmdpi.com | nih.govmdpi.com |

| Acetylhydrolase | Acetylated neutral lipids | Can be specific for certain acetylated precursors in biosynthetic pathways. nih.gov | nih.gov |

The stability of the ester bonds in this compound is highly dependent on the pH of the aqueous environment. Hydrolysis can occur under both acidic and basic conditions, with different mechanisms. chemguide.co.ukucalgary.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. ucalgary.ca The reaction is reversible, and to drive it towards completion, an excess of water is typically required. chemguide.co.uk The general mechanism is as follows ucalgary.ca:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

Elimination of the alcohol, which is a good leaving group after protonation.

Deprotonation of the resulting protonated carboxylic acid to yield the final product.

Base-Catalyzed Hydrolysis (Saponification): In alkaline solutions, hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. ucalgary.camasterorganicchemistry.com This reaction, known as saponification, is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the strong base (hydroxide or the released alkoxide) to form a carboxylate salt, which is resonance-stabilized and less reactive. masterorganicchemistry.comucoz.com The steps are ucalgary.camasterorganicchemistry.com:

Nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the alkoxide leaving group to form the carboxylic acid.

A rapid acid-base reaction where the alkoxide or another hydroxide ion deprotonates the carboxylic acid to form the carboxylate salt. masterorganicchemistry.com

The rate of hydrolysis of acetate esters is generally at its minimum in the neutral to slightly acidic pH range (around pH 4-6.5). nih.govresearchgate.net Studies on other acetate esters have demonstrated this pH-dependent stability. For instance, 3-mercapto-3-methylbutyl acetate shows high stability during heat processing over a wide pH range, whereas the corresponding formate (B1220265) ester is much less stable and its stability is pH-dependent. nih.gov Similarly, the hydrolysis rate of ethyl acetate is near its minimum in the pH range of 6-6.5. researchgate.net The stability of hydrocortisone-21-acetate has also been shown to be pH-dependent. oup.com

Table 2: pH-Dependent Stability of Various Acetate Esters

| Compound | pH of Maximum Stability | Observation | Reference |

|---|---|---|---|

| 3-Mercapto-3-methylbutyl acetate | Stable over a wide pH range (3-7) | Showed high residual ratios after heat processing at different pH values. | nih.gov |

| Ethyl acetate | ~6-6.5 | Hydrolysis rate is close to its minimum in this pH range. | researchgate.net |

| Hydrocortisone-21-acetate | pH-dependent | The degradation rate was found to be dependent on pH. | oup.com |

Transesterification Reactions of this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. wikipedia.org For this compound, this could involve the reaction with another alcohol to replace one or more of the acetate groups, or the exchange of the pentyl-oxy group. This reaction is typically catalyzed by an acid or a base. wikipedia.org

The mechanism of transesterification is similar to that of hydrolysis, but with an alcohol acting as the nucleophile instead of water. wikipedia.org

Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. wikipedia.org

Base-Catalyzed Transesterification: A base removes a proton from the attacking alcohol, increasing its nucleophilicity. wikipedia.org

Transesterification is an equilibrium-controlled process. wikipedia.org To drive the reaction towards the desired product, one of the products is often removed from the reaction mixture, for example, by distillation. wikipedia.org Enzymes, particularly lipases, can also catalyze transesterification reactions. wikipedia.org

This reaction is widely used in various industrial applications, including the synthesis of polyesters and the production of biodiesel. wikipedia.org For poly-acetylated molecules, such as acetylated wood, transesterification can be used to introduce new functional groups. For example, acetylated wood can undergo transesterification with tetramethoxysilane (B109134) in the presence of a catalyst. researchgate.net The reaction between pentyl acetate and ethanolamine (B43304) has also been studied, showing the conversion of the ester to an amide. uctm.edu

Table 3: Examples of Transesterification Reactions and Catalysts

| Reactants | Catalyst | Product(s) | Application/Significance | Reference |

|---|---|---|---|---|

| Dimethyl terephthalate (B1205515) + Ethylene glycol | Acid/Base | Polyethylene terephthalate + Methanol (B129727) | Polyester (B1180765) synthesis | wikipedia.org |

| Triglycerides + Methanol | Acid/Base/Lipase (B570770) | Fatty acid methyl esters (Biodiesel) + Glycerol (B35011) | Biodiesel production | wikipedia.orgmdpi.com |

| Acetylated wood + Tetramethoxysilane | Dibutyltin oxide | Silane-modified wood | Material modification | researchgate.net |

| Pentyl acetate + Ethanolamine | Acidic/Basic catalysts | N-(2-hydroxyethyl) acetamide | Synthesis of nonionic surfactants | uctm.edu |

| Glycerol + Methyl acetate | Various catalysts | Glycerol acetates | Utilization of biomass-derived chemicals | nih.gov |

Oxidation and Reduction Pathways of Acetylated Esters

The acetyl groups of this compound are generally stable to mild oxidizing and reducing agents. However, under specific conditions, the ester functionality can undergo transformation.

Reduction: The ester groups can be reduced to alcohols. However, this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). A more selective reduction of acetate esters can be achieved using specific catalytic systems. For example, a combination of zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and diisobutylaluminium hydride (DIBAL-H) can promote the regioselective cleavage of primary acetates. organic-chemistry.org This method has shown high tolerance for various functional groups, which could be relevant for a poly-functionalized molecule like this compound. organic-chemistry.org

Investigating Selectivity in Acetate Formation and Related C2 Products

The synthesis of a molecule like this compound would require selective acetylation of the corresponding pentanetriol (B14693764). Achieving selectivity in such reactions is a key challenge in organic synthesis.

Selectivity in Acetylation: The selective acetylation of polyols can be influenced by several factors, including the choice of acetylating agent, catalyst, solvent, and reaction temperature. For instance, in the synthesis of p-menthane-3,8-diol (B45773) diacetate, reaction conditions were optimized to achieve 100% diacetate selectivity without the formation of the monoacetate. beilstein-journals.org The use of specific catalysts, such as yttrium complexes, can promote selective O-acylation even in the presence of other nucleophilic groups like amines. organic-chemistry.org

Acetate as a C2 Product: Acetate is a fundamental two-carbon (C2) building block in chemistry and biology. In biological systems, it is primarily handled in the form of acetyl-coenzyme A (acetyl-CoA), which is central to metabolism. wikipedia.orgunits.it Recently, there has been significant research into the electrochemical reduction of carbon monoxide (CO) to produce acetate. researchgate.net This process offers a potential route for converting waste gases into valuable chemicals. Studies have shown that catalysts like ordered copper-palladium intermetallic compounds can achieve high Faradaic efficiency for the conversion of CO to acetate. researchgate.net

Table 4: Examples of Selective Acetate Formation

| Starting Material(s) | Acetylating Agent/Reaction | Product | Key Finding on Selectivity | Reference |

|---|---|---|---|---|

| p-Menthane-3,8-diol | Acetic anhydride (B1165640) | p-Menthane-3,8-diol diacetate | 100% diacetate selectivity achieved at 60°C for 12 hours. | beilstein-journals.org |

| Primary and secondary alcohols | Vinyl or isopropenyl acetate | Corresponding esters | Yttrium catalyst promotes selective O-acylation of amino alcohols. | organic-chemistry.org |

| Carbon monoxide (CO) | Electrochemical reduction | Acetate | Copper-palladium catalyst enables high Faradaic efficiency (70 ± 5%) for CO-to-acetate conversion. | researchgate.net |

Biological Activities and Mechanistic Investigations of 4,5 Diacetyloxypentyl Acetate

Potential as a Bioactive Compound

Detailed investigations into the bioactivity of 4,5-Diacetyloxypentyl acetate (B1210297) have not been published. This includes a lack of studies on its potential antioxidant, antimicrobial, and anti-inflammatory effects.

Antioxidant Activity Studies

No studies were found that evaluated the antioxidant capacity of 4,5-Diacetyloxypentyl acetate. Standard assays to determine its ability to scavenge free radicals or inhibit oxidative processes have not been reported.

Antimicrobial Properties (Antibacterial and Antifungal)

The potential of this compound to inhibit the growth of bacteria and fungi has not been explored in the available scientific literature. There are no reports on its minimum inhibitory concentration (MIC) or its spectrum of activity against various microbial strains.

Anti-inflammatory Effects (Inferred from general ester activities)

While some ester compounds are known to possess anti-inflammatory properties, there is no specific research available to suggest or confirm such effects for this compound. Any discussion on this topic would be purely speculative and not based on empirical evidence for this specific compound.

Prodrug Design and Biotransformation

The application of this compound in the context of prodrug design and its subsequent biotransformation in biological systems is an area that remains uninvestigated.

Ester Prodrug Approaches for Enhanced Bioavailability

The use of ester prodrugs is a common strategy to improve the bioavailability of parent drug molecules. scirp.orgscirp.org This approach involves masking polar functional groups to increase lipophilicity and enhance membrane permeability. ingentaconnect.comnih.gov However, there is no literature available that describes the use of this compound as a promoiety in such a strategy.

Analytical Chemistry Methodologies for 4,5 Diacetyloxypentyl Acetate Research

Chromatographic Techniques for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC)

While analytical methodologies for other acetate-containing compounds are well-documented, the constraint to exclude any information that falls outside the explicit scope of "4,5-Diacetyloxypentyl acetate" prevents the use of analogous data. Therefore, the generation of the requested article is not feasible at this time due to the absence of specific scientific research on this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile technique for the qualitative analysis of 4,5-Diacetyloxypentyl acetate (B1210297). libretexts.org It is employed for rapid purity assessment, reaction monitoring during its synthesis, and preliminary identification. wisc.edu The separation on a TLC plate is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. chemistryhall.com

Stationary Phase: For a moderately polar compound like this compound, the most common stationary phase is silica (B1680970) gel (SiO₂) coated on a solid support such as glass or aluminum. wisc.edu The polar silanol (B1196071) groups on the silica surface interact with the analyte.

Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. chemistryhall.com A solvent system of appropriate polarity is selected to move the compound up the plate. For this compound, a mixture of a non-polar solvent and a moderately polar solvent is typically effective. A common mobile phase could be a mixture of hexane (B92381) and ethyl acetate. The ratio of these solvents can be adjusted to optimize the separation and achieve a suitable Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Visualization: Since this compound is not expected to be colored, various visualization techniques can be employed after developing the TLC plate. wvu.edu These include:

UV Light: If the compound has a UV chromophore or if fluorescent indicators are incorporated into the silica gel plate, the spots can be visualized under UV light. wvu.edu

Iodine Chamber: Exposing the plate to iodine vapors can reveal the spots as the iodine molecules adsorb to the organic compound, appearing as brown spots. wvu.edu

Staining: Chemical stains that react with the ester groups can be used. A common stain is potassium permanganate (B83412) solution, which reacts with many organic compounds to produce yellow-brown spots on a purple background. libretexts.org

Hypothetical TLC Data for this compound and Related Compounds:

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |

| Starting Material (e.g., Pentane-1,2,5-triol) | 3:1 | 0.15 |

| This compound | 3:1 | 0.50 |

| By-product (e.g., Mono-acetylated intermediate) | 3:1 | 0.30 |

This interactive table presents hypothetical Rf values to illustrate the separation of this compound from potential starting materials and by-products in a given solvent system.

Advanced Characterization for Multi-Scale Structures and Functionalities (Analogous to acetylated starch)

While this compound is a small molecule, advanced characterization techniques, similar to those used for more complex acetylated materials like acetylated starch, can provide detailed information about its chemical structure and potential functionalities in various applications. nih.gov These methods allow for a multi-scale understanding, from the molecular level to the bulk properties.

Molecular Structure Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the molecular structure. ¹H NMR would provide information on the number and connectivity of protons, while ¹³C NMR would identify the different carbon environments, including the carbonyl carbons of the acetyl and acetate groups. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the C=O stretching of the ester groups and C-O stretching vibrations. acs.org

Hypothetical Spectroscopic Data for this compound:

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the methyl protons of the acetyl groups, the methylene (B1212753) protons of the pentyl chain, and the methine proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the pentyl backbone, and the methyl carbons of the acetyl groups. nih.gov |

| FTIR | Strong absorption peak around 1740 cm⁻¹ (C=O stretching of esters), and peaks in the 1200-1000 cm⁻¹ region (C-O stretching). acs.org |

This interactive table summarizes the expected key signals and absorption bands for this compound in different spectroscopic analyses.

Supramolecular and Morphological Characterization (in formulated systems):

Should this compound be incorporated into larger systems, such as films or emulsions, techniques analogous to those used for acetylated polymers can be employed to study its influence on the multi-scale structure. nih.gov

X-ray Diffraction (XRD): While the compound itself is likely crystalline, XRD could be used to study its crystalline structure or its effect on the crystallinity of a polymer matrix if it is used as an additive. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): If this compound is used to create or modify materials, SEM and TEM can be used to visualize the surface morphology and internal structure of these materials at the micro- and nanoscale, respectively. acs.org

The application of these advanced characterization techniques provides a comprehensive understanding of this compound, from its fundamental molecular structure to its potential role in influencing the properties of more complex systems.

Advanced Applications in Materials Science and Engineering

Role in Polymer Science

The presence of three acetate (B1210297) groups in 4,5-Diacetyloxypentyl acetate suggests its potential utility as a building block or modifier in the field of polymer science. The ester linkages are amenable to various polymerization and modification techniques, opening avenues for the creation of novel polymeric materials with tailored properties.

Theoretically, this compound could serve as a monomer or a co-monomer in the synthesis of new polyester-based materials. Polyesters are a significant class of polymers known for their broad range of properties and applications. The trifunctional nature of this molecule could lead to the formation of cross-linked or branched polymer architectures.

Potential Polymerization Pathways:

Transesterification Polymerization: In the presence of a suitable diol and a catalyst, the acetate groups of this compound could undergo transesterification to form a polyester (B1180765) network. The resulting polymer's properties would be influenced by the structure of the diol co-monomer.

Polycondensation: If hydrolyzed to its corresponding triol and acetic acid, the resulting pentanetriol (B14693764) could be used in polycondensation reactions with dicarboxylic acids to create novel polyesters.

The incorporation of a five-carbon backbone from the pentyl group could impart a degree of flexibility to the resulting polymer, a desirable trait in applications such as elastomers and flexible coatings.

A more immediate and plausible application for this compound is in the modification of existing polymers, particularly bioplastics and biodegradable polymers. Many of these materials, such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs), can suffer from brittleness or have processing limitations.

Potential Modification Roles:

Plasticizer: The relatively small and flexible structure of this compound suggests its potential as a plasticizer. When blended with a polymer, it could increase the free volume and chain mobility, thereby reducing brittleness and improving flexibility. Its ester groups would likely provide good compatibility with polyester-based bioplastics.

Potential in Functional Materials

The chemical and physical properties inherent to a triester like this compound suggest its utility in the formulation of various functional materials. These applications leverage the intermolecular forces, solubility, and film-forming capabilities common to many ester compounds.

Esters are widely used in encapsulation technologies for the protection and controlled release of active ingredients in pharmaceuticals, food, and agriculture. The ester groups can be hydrolyzed under specific conditions (e.g., changes in pH or enzymatic activity), leading to the release of the encapsulated substance.

While there is no specific research on this compound for this purpose, its structure is analogous to other esters used in microencapsulation. It could potentially be used as a component of the shell material in microcapsules or as a solvent in the formulation of nanocarriers.

Esters, particularly those with lower volatility, can act as film-forming agents. When a solution containing such an ester is cast onto a surface and the solvent is evaporated, the ester molecules can self-assemble into a thin, continuous film. The properties of this film, such as its thickness, strength, and permeability, would depend on the molecular structure of the ester and the processing conditions. The multiple ester groups in this compound could lead to significant intermolecular interactions, potentially resulting in a cohesive and stable film.

Esters are fundamental components in the formulation of many adhesives and coatings, where they can function as solvents, plasticizers, or binders. mdpi.com Based on the general applications of esters, the following can be inferred for this compound:

Solvent/Co-solvent: Its ester functionalities would allow it to dissolve a variety of resins and polymers used in coatings and adhesives.

Plasticizer in Coatings: In paint and varnish formulations, it could be added to improve the flexibility and durability of the dried film, preventing cracking and peeling.

Tackifier/Adhesion Promoter: In adhesive formulations, its chemical structure might promote wetting and adhesion to various substrates.

The table below summarizes the inferred potential applications of this compound in materials science and engineering.

| Application Area | Specific Role | Rationale |

| Polymer Science | Monomer/Building Block | Trifunctional nature allows for cross-linked or branched polymer synthesis. |

| Plasticizer for Bioplastics | Increases flexibility and reduces brittleness in polymers like PLA. | |

| Compatibilizer | Improves miscibility and interfacial adhesion in polymer blends. | |

| Functional Materials | Encapsulation/Controlled Release | Potential component in shell materials for microcapsules. |

| Film-Forming Agent | Ability to form thin, continuous films upon solvent evaporation. | |

| Adhesives and Coatings | Can act as a solvent, plasticizer, or adhesion promoter. |

Interfacial Phenomena and Surface Modification (Inferred from amphiphilicity of acetylated groups)

The molecular architecture of this compound, which features a hydrophobic pentyl backbone and three polar acetyl groups, imparts distinct amphiphilic characteristics to the compound. This duality is central to its behavior at interfaces and its potential application as a surface-modifying agent in materials science. Amphiphilic molecules, also known as surfactants, are surface-active because they preferentially adsorb at various interfaces, such as air-water or oil-water, to alter the properties of that interface. cornell.edunih.gov The behavior of this compound is inferred from these fundamental principles of surface chemistry.

This spontaneous orientation at an interface is the mechanism by which this compound can modify surface tension. The accumulation of these molecules at the surface disrupts the cohesive energy of the solvent molecules, leading to a reduction in interfacial tension. cornell.edunih.gov This property is a hallmark of surfactants and is critical for applications such as emulsification, foaming, and wetting. firp-ula.org

Table 1: Analysis of this compound's Molecular Structure and Inferred Amphiphilic Properties

| Molecular Component | Chemical Formula/Structure | Character | Inferred Role in Interfacial Phenomena |

|---|---|---|---|

| Pentyl Backbone | -CH₂(CH₂)₃CH₂- | Hydrophobic (Non-polar) | Orients away from polar media (e.g., water) and towards non-polar media (e.g., oil, air) or hydrophobic surfaces. youtube.com |

| Acetyl Groups (x3) | -OCOCH₃ | Hydrophilic (Polar) | Interacts favorably with polar media through dipole-dipole forces; responsible for anchoring the molecule in aqueous phases or on polar surfaces. researchgate.net |

In materials science and engineering, this amphiphilic nature can be harnessed for surface modification. When applied to a solid substrate, this compound can form self-assembled layers that alter the surface's chemical and physical properties, such as wettability and adhesion. The process of using acetylation to modify surfaces is a known strategy for altering hydrophilicity. researchgate.netmdpi.comwikipedia.org

The outcome of the surface modification depends on the nature of the substrate and the surrounding environment.

On a Hydrophilic Substrate (e.g., glass, metal oxides): The polar acetyl groups would preferentially adsorb onto the high-energy surface, leaving the hydrophobic pentyl chains oriented outwards. This would create a low-energy, hydrophobic surface, effectively increasing the water contact angle and reducing wettability.

On a Hydrophobic Substrate (e.g., polypropylene, polystyrene): The hydrophobic pentyl chain would interact with the non-polar surface via van der Waals forces. This would orient the molecule to expose the polar acetyl groups to the exterior, resulting in an increase in surface polarity and hydrophilicity. Such modification can improve the adhesion of inks, coatings, or adhesives to otherwise inert plastic surfaces. tantec.com

The creation of surfaces with both hydrophilic and hydrophobic domains is a key strategy in the development of advanced materials, such as marine anti-fouling coatings, where a mixed surface chemistry can deter the settlement of organisms. nih.govresearchgate.net The specific structure of this compound, with its flexible backbone and multiple polar groups, suggests its potential use as a compatibilizer in polymer blends or as an agent to control the surface properties of thin films.

Table 2: Inferred Effects of this compound on Surface Properties

| Original Substrate Type | Expected Molecular Orientation | Predicted Change in Surface Energy | Predicted Change in Water Contact Angle | Potential Application |

|---|---|---|---|---|

| Hydrophilic (e.g., SiO₂, Al₂O₃) | Acetyl groups adsorb to surface; pentyl chains face outward. | Decrease | Increase | Creating water-repellent or anti-fouling surfaces. |

| Hydrophobic (e.g., Polypropylene) | Pentyl chains adsorb to surface; acetyl groups face outward. | Increase | Decrease | Improving printability, coating adhesion, and biocompatibility. google.com |

Environmental Behavior and Ecotoxicological Research

Environmental Fate and Transport Mechanisms

No studies detailing the biodegradation of 4,5-Diacetyloxypentyl acetate (B1210297) in either aquatic or soil environments were identified. Research into the microorganisms and enzymatic processes that could potentially break down this compound, as well as the resulting intermediate and final byproducts, is not available in the public domain.

There is no available information on the photodegradation of 4,5-Diacetyloxypentyl acetate. The effects of natural sunlight on the chemical structure and persistence of this compound in the environment have not been documented.

The potential for this compound to volatilize into the atmosphere or leach through soil into groundwater is currently uncharacterized. Data on its vapor pressure and its adsorption/desorption behavior in soil, which are critical for determining these transport mechanisms, are not available.

Ecotoxicological Assessment

No ecotoxicological studies assessing the acute or chronic toxicity of this compound to representative aquatic organisms such as fish, daphnids, or algae could be located. Therefore, critical toxicity thresholds like the LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) have not been established.

There is a lack of research on the bioaccumulation potential of this compound. Consequently, its ability to accumulate in the tissues of living organisms within environmental matrices has not been determined.

Effects on Terrestrial Ecosystems (Inferred from general ester environmental studies)

The environmental fate and ecotoxicological profile of this compound in terrestrial ecosystems are not well-documented in scientific literature. However, by examining studies on structurally similar aliphatic esters and acetate-releasing compounds, a general understanding of its potential behavior can be inferred. The primary process governing the environmental persistence of such esters is microbial hydrolysis. In soil and litter, microbial activity, driven by a variety of hydrolase enzymes, is a key factor in the breakdown of ester bonds. The hydrolysis of fluorescein (B123965) diacetate (FDA), a structurally different but functionally relevant compound, is a widely used method to measure total microbial activity in soil, indicating the ubiquitous presence of enzymes capable of cleaving ester linkages. nih.govresearchgate.net

Upon introduction to the soil environment, this compound is expected to undergo enzymatic hydrolysis, releasing acetic acid and a pentanetriol (B14693764) derivative. The rate of this degradation is influenced by soil properties such as pH, temperature, and microbial population density. Studies on the fungicide pydiflumetofen, which also contains ester linkages, have shown that its degradation half-life in soil ranges from approximately 11 to 25 days, with microbial action being the primary driver of this process. mdpi.com While the specific degradation rate of this compound is unknown, it is likely to be relatively short-lived in microbially active soils.

The phytotoxicity of acetate-releasing compounds is a potential concern. High concentrations of acetate in the soil can be detrimental to plant growth. However, studies on the composting of acetate-containing waste have shown that when mixed with a large proportion of standard compost, the phytotoxic effects on seedlings like oats and cress are minimal. researchgate.net Phthalate esters, another class of industrial esters, have been shown to have varied effects on terrestrial plants. Some phthalates can inhibit seed germination and seedling growth of various plants, including tobacco and lettuce. researchgate.netnih.gov The toxicity is often dependent on the specific ester, its concentration, and the soil conditions. nih.gov Given the simple aliphatic nature of this compound, its phytotoxicity is likely to be less pronounced than that of more complex and persistent aromatic esters like phthalates.

The following table summarizes the observed effects of various esters on terrestrial plants, providing a basis for inferring the potential ecotoxicological impact of this compound.

Table 1: Observed Phytotoxic Effects of Various Esters on Terrestrial Plants

| Ester Compound | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| Acetate Waste (in compost) | Oats, Cress | No significant inhibition of germination or root growth at 1% concentration. | researchgate.net |

| Phthalate Esters | Tobacco | Inhibition of seed germination and seedling growth at concentrations >0.5 mmol L⁻¹. | researchgate.net |

Metabolite Formation and Secondary Esters

The metabolism of this compound in biological systems is anticipated to proceed primarily through hydrolysis, a common pathway for ester-containing compounds. This process is catalyzed by a broad class of enzymes known as esterases and lipases, which are ubiquitous in nature. medcraveonline.com The hydrolysis of an ester bond involves the cleavage of the bond between the carbonyl carbon and the oxygen atom of the alkoxy group, resulting in the formation of a carboxylic acid and an alcohol. medcraveonline.com

In the case of this compound, the initial metabolic step is the hydrolysis of one of the acetate groups. This would yield acetic acid and a monoacetylated pentanetriol. This initial hydrolysis can occur at either the 4- or 5-position of the pentyl chain. Subsequent hydrolysis of the remaining acetate group would result in the formation of another molecule of acetic acid and the corresponding pentanetriol.

The formation of secondary esters is a plausible subsequent metabolic step. The alcohol metabolites produced from the initial hydrolysis can serve as substrates for esterification reactions within the cell. nih.gov In many organisms, particularly yeasts and other microorganisms, esters are synthesized intracellularly by acyl transferases. researchgate.net These enzymes catalyze the reaction between an acyl-CoA molecule (such as acetyl-CoA, which is a central metabolite) and an alcohol. researchgate.netnih.gov Therefore, the pentanetriol or its monoacetylated intermediates resulting from the hydrolysis of this compound could potentially be re-esterified with other cellular acyl-CoAs to form new, secondary esters.

The balance between ester hydrolysis and synthesis is a dynamic process within cells. While esterases break down esters, acyl transferases can synthesize them. The net direction of this process depends on various factors, including the concentrations of substrates (alcohols and acyl-CoAs) and the activity of the respective enzymes. researchgate.net The formation of volatile esters, for instance, is a well-studied aspect of the metabolism of yeasts like Saccharomyces cerevisiae, where they contribute significantly to the aroma of fermented beverages. researchgate.net This demonstrates the cellular machinery capable of producing a variety of esters from available alcohol and acyl-CoA precursors.

The following table outlines the probable metabolic pathway for this compound, leading to primary metabolites and the potential for secondary ester formation.

Table 2: Inferred Metabolic Pathway of this compound

| Step | Process | Substrate | Key Enzymes | Products |

|---|---|---|---|---|

| 1 | Primary Hydrolysis | This compound | Esterases, Lipases | Acetic acid + 4-Acetoxy-5-hydroxypentyl acetate or 5-Acetoxy-4-hydroxypentyl acetate |

| 2 | Secondary Hydrolysis | Monoacetylated pentanetriol | Esterases, Lipases | Acetic acid + Pentane-1,2,5-triol |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetyl-CoA |

| Fluorescein diacetate |

| Pydiflumetofen |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation of 4,5-Diacetyloxypentyl Acetate (B1210297)

Molecular modeling and simulation encompass a range of computational techniques used to understand and predict the behavior of molecules. These methods are crucial for exploring the conformational landscape, thermodynamic properties, and dynamic nature of 4,5-Diacetyloxypentyl acetate.

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and energy of a molecule with high accuracy. nih.govacs.org These calculations can determine various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. binarystarchem.ca For this compound, QM methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be used to find the most stable three-dimensional structure (lowest energy conformer).

This process involves optimizing all bond lengths, bond angles, and dihedral angles. The results of such a calculation would provide a precise picture of the molecule's shape, which is fundamental to understanding its physical properties and how it interacts with other molecules.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O (ester) | Carbonyl C - Carbonyl O | 1.21 Å |

| C-O (ester) | Carbonyl C - Ether O | 1.35 Å |

| C-C (backbone) | Aliphatic C - Aliphatic C | 1.54 Å |

| Bond Angles | ||

| O=C-O (ester) | 123.5° | |

| C-O-C (ether) | 117.0° | |

| Dihedral Angle | C1-C2-C3-C4 (backbone) | 178.5° (anti-periplanar) |

Molecular Dynamics (MD) Simulations

Table 2: Illustrative Parameters for an MD Simulation of this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Setting |

|---|---|

| Force Field | GROMOS / AMBER |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic properties of a molecule based on its electron density. nih.gov DFT is computationally more efficient than many other high-level QM methods, making it suitable for a wide range of applications. nih.govmdpi.com For this compound, DFT studies would be used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net DFT can also generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Table 3: Illustrative Electronic Properties of this compound from DFT Calculations (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value (Hartree) | Calculated Value (eV) |

|---|---|---|

| Energy of HOMO | -0.258 | -7.02 |

| Energy of LUMO | -0.041 | -1.12 |

| HOMO-LUMO Gap (ΔE) | 0.217 | 5.90 |

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how and where a molecule is likely to react. worldscientific.com By analyzing the electronic properties calculated through DFT, one can identify the most probable sites for nucleophilic or electrophilic attack. For this compound, the carbonyl carbons of the three ester groups are expected to be the primary electrophilic sites, susceptible to attack by nucleophiles, leading to reactions like hydrolysis. researchgate.net

The HOMO and LUMO distributions provide further insight; the LUMO is typically localized on the region of the molecule most likely to accept electrons (electrophilic site). researchgate.net Furthermore, computational chemistry can be used to model entire reaction pathways, such as the hydrolysis of an ester group. researchgate.net By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to occur), providing a quantitative measure of the reaction rate. osti.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate variations in chemical structure with changes in biological activity. nih.govnih.govresearchgate.net

For this compound, a QSAR study would involve a series of structurally similar compounds (analogs) with varying biological activities (e.g., inhibitory concentration against an enzyme). farmaciajournal.com For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as:

Topological descriptors: Related to molecular size and branching.

Electronic descriptors: Such as HOMO/LUMO energies and dipole moment. nih.gov

Hydrophobic descriptors: Like the partition coefficient (logP).

Using statistical methods like multiple linear regression (MLR), a QSAR model is developed that links these descriptors to the observed activity. nih.gov Such a model can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

Table 4: Illustrative QSAR Model for a Hypothetical Series of Analogs (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Compound | LogP | HOMO Energy (eV) | Observed Activity (log 1/IC50) |

|---|---|---|---|

| Analog 1 | 1.85 | -7.15 | 4.5 |

| Analog 2 | 2.10 | -7.02 | 4.9 |

| Analog 3 | 2.35 | -6.95 | 5.2 |

| Hypothetical QSAR Equation | log(1/IC50) = 1.2(LogP) + 0.5(HOMO) + 5.9 |

Interactions with Biological Targets (e.g., Enzymes, Receptors)

Understanding how a molecule interacts with a biological target like an enzyme or receptor is crucial for drug discovery. Molecular docking and MD simulations are the primary computational tools for this purpose. nih.govmdpi.com

Given its structure, a plausible biological target for this compound could be an esterase or lipase (B570770) enzyme, which catalyzes the hydrolysis of esters. mdpi.com

Molecular Docking: This technique predicts the preferred orientation (pose) of the molecule when bound to the active site of a target protein. e-nps.or.kr Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net A successful docking simulation would show this compound fitting snugly into the enzyme's active site, positioning one of its ester groups near the catalytic residues (e.g., a serine in the catalytic triad). nih.gov

MD Simulations of the Complex: Following docking, an MD simulation of the protein-ligand complex can be performed. This simulation assesses the stability of the predicted binding pose over time and can be used to calculate the binding free energy, which is a more rigorous estimate of the binding affinity. mdpi.com The simulation reveals the dynamic nature of the interaction, showing how the ligand and protein adjust their conformations to optimize binding.